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Compound of Interest

Compound Name:
8-Bromo-4-hydroxyquinoline-3-

carboxylic acid

Cat. No.: B1269253 Get Quote

Preamble: An exhaustive search of publicly available scientific literature and crystallographic

databases did not yield a determined crystal structure for 8-Bromo-4-hydroxyquinoline-3-
carboxylic acid. For researchers and drug development professionals, access to precise

structural data is critical for understanding molecular interactions, guiding synthesis efforts, and

predicting physicochemical properties.

To fulfill the core requirements of a detailed technical guide, this document will instead provide

a comprehensive analysis of a closely related and structurally characterized compound: 5,7-

Dibromo-2-methylquinolin-8-ol. The methodologies, data presentation, and structural analyses

provided herein serve as a robust template for what would be expected in a whitepaper for the

originally requested compound, once its crystal structure is determined.

Introduction to 5,7-Dibromo-2-methylquinolin-8-ol
5,7-Dibromo-2-methylquinolin-8-ol is a halogenated derivative of the versatile 8-

hydroxyquinoline scaffold. Compounds from this family are of significant interest due to their

wide range of biological activities, which include antimicrobial, anticancer, and neuroprotective

effects. The determination of their three-dimensional structure is paramount for understanding

the structure-activity relationships (SAR) that govern their therapeutic potential. X-ray

crystallography provides definitive insights into molecular geometry, conformation, and the

supramolecular assembly driven by intermolecular forces. This guide details the synthesis,
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crystallization, and complete single-crystal X-ray diffraction analysis of this exemplar

compound.

Experimental Protocols
Synthesis of 5,7-Dibromo-2-methylquinolin-8-ol
The synthesis of the title compound was adapted from the procedure described by Choi & Chi

(2004).[1]

Reaction Setup: A mixture of 8-hydroxy-2-methylquinoline (5.0 g, 31.4 mmol) and sodium

bicarbonate (NaHCO₃, 5 g) was prepared in methanol (MeOH, 50 ml).

Bromination: A solution of bromine (5 ml) in methanol (50 ml) was added to the mixture.

Stirring: The reaction mixture was stirred for 5 minutes at room temperature.

Quenching: Sodium sulfite (Na₂SO₃, 2.5 g) was added to quench the excess bromine.

Isolation: The mixture was filtered and the collected solid was washed with water (100 ml).

Drying: The resulting white solid was dried under vacuum to yield the raw product (8.9 g,

89% yield).

Crystallization
Single crystals suitable for X-ray diffraction were obtained through recrystallization. The raw

product was dissolved in boiling ethanol and allowed to cool slowly to room temperature, which

promoted the formation of high-quality single crystals.[1]

X-ray Data Collection and Structure Refinement
The crystallographic data were collected using a Bruker SMART CCD area-detector

diffractometer.

Data Collection: A suitable single crystal (0.40 × 0.24 × 0.22 mm) was mounted and

maintained at a temperature of 93 K. Data were collected using Mo Kα radiation (λ =

0.71073 Å). A total of 13,437 reflections were measured.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3099784/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3099784/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Reduction: Data were processed using the SAINT software package. A multi-scan

absorption correction was applied using SADABS.

Structure Solution and Refinement: The structure was solved using direct methods with

SHELXS97 and refined on F² by full-matrix least-squares using SHELXL97. Hydrogen atoms

were placed in constrained positions.

Data Presentation
Crystal Data and Structure Refinement
The fundamental crystallographic parameters and refinement statistics are summarized below.
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Parameter Value

Chemical formula C₁₀H₇Br₂NO

Formula weight 316.99 g/mol

Temperature 93 K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions

a 22.2221 (5) Å

b 4.0479 (1) Å

c 21.7221 (4) Å

α 90°

β 102.167 (1)°

γ 90°

Volume 1910.07 (7) Å³

Z 8

Density (calculated) 2.203 Mg/m³

Absorption coefficient 8.45 mm⁻¹

F(000) 1216

Refinement Details

Reflections collected 13437

Independent reflections 1727 [R(int) = 0.025]

Goodness-of-fit on F² 1.11

Final R indices [I>2σ(I)] R1 = 0.017, wR2 = 0.046
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Largest diff. peak/hole 0.36 and -0.60 e.Å⁻³

Data sourced from Schmidt et al. (2011).[1]

Intermolecular Interactions
The crystal packing is stabilized by a network of non-covalent interactions, including hydrogen

bonds and halogen contacts.

Donor-
H···Acceptor

D-H (Å) H···A (Å) D···A (Å) Angle (°)

O—H···N - - - -

C—H···O - - - -

Contact Type Distance (Å)

Br···Br 3.6284 (4)

(Note: Specific geometric parameters for hydrogen bonds were not available in the abstract).

Mandatory Visualizations
The following diagrams illustrate the key workflows and structural relationships as required.
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Experimental Workflow for Crystal Structure Determination
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Figure 1. Experimental workflow from synthesis to final structure.
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Key Supramolecular Interactions

Intermolecular Forces
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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